6-hexyl-7-(2-oxo-2-phenylethoxy)-4-phenyl-2H-chromen-2-one is a synthetic organic compound belonging to the chromen-2-one family, characterized by a complex structure that includes a hexyl group at the 6th position, a phenyl group at the 4th position, and a unique 2-oxo-2-phenylethoxy substituent at the 7th position. Its molecular formula is with a molecular weight of approximately .
The compound's structure features a chromenone core, which is known for its diverse biological activities. The presence of the hexyl group enhances its lipophilicity, potentially affecting its biological interactions and solubility in organic solvents.
These reactions are essential for modifying the compound to enhance its properties or to synthesize derivatives with specific biological activities.
Research indicates that 6-hexyl-7-(2-oxo-2-phenylethoxy)-4-phenyl-2H-chromen-2-one exhibits significant biological activities:
These biological activities highlight its potential as a lead compound in drug development.
The synthesis of 6-hexyl-7-(2-oxo-2-phenylethoxy)-4-phenyl-2H-chromen-2-one can be achieved through various methods:
These synthetic routes allow for the efficient production of this compound and its derivatives.
6-hexyl-7-(2-oxo-2-phenylethoxy)-4-phenyl-2H-chromen-2-one has several applications across various fields:
The interaction studies of 6-hexyl-7-(2-oxo-2-phenylethoxy)-4-phenyl-2H-chromen-2-one focus on its binding affinity and mechanism of action with specific biological targets:
Understanding these interactions is crucial for elucidating its therapeutic potential.
6-hexyl-7-(2-oxo-2-phenylethoxy)-4-phenyI - 2H-chromen - 2-one can be compared with other related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 6-Hexyl-7-hydroxy - 4-phenyI - 2H-chromen - 2-one | Contains a hydroxyl group instead of an oxo group, influencing solubility and reactivity. | |
| 6-Ethyl - 7-methoxy - 4-phenyI - 2H-chromen - 2-one | Features an ethyl group instead of hexyl, affecting lipophilicity and biological activity. | |
| 6-Hexyl - 7-methoxy - 4-phenyI - 2H-chromen - 2-one | Lacks the oxo group, which may alter its mechanism of action compared to the target compound. |
The uniqueness of 6-hexyl - 7-(2 - oxo - 2 - phenylethoxy) - 4-phenyI - 2H-chromen - 2-one lies in its specific substitution pattern and functional groups that contribute to its distinct chemical reactivity and biological properties compared to these similar compounds .
This comprehensive overview highlights the significance of this compound in research and potential applications across various fields.